Product packaging for 2-Bromo-5-methoxy-3-methylpyrazine(Cat. No.:CAS No. 1393562-33-8)

2-Bromo-5-methoxy-3-methylpyrazine

Cat. No.: B3034133
CAS No.: 1393562-33-8
M. Wt: 203.04 g/mol
InChI Key: CFMIAFDBSYBFHE-UHFFFAOYSA-N
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Description

2-Bromo-5-methoxy-3-methylpyrazine is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BrN2O B3034133 2-Bromo-5-methoxy-3-methylpyrazine CAS No. 1393562-33-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-methoxy-3-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-4-6(7)8-3-5(9-4)10-2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMIAFDBSYBFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=C1Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Synthetic Methodologies for 2 Bromo 5 Methoxy 3 Methylpyrazine

Retrosynthetic Analysis of 2-Bromo-5-methoxy-3-methylpyrazine

A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections to identify plausible starting materials. The analysis begins by sequentially disconnecting the functional groups from the pyrazine (B50134) core.

The primary disconnections are the carbon-bromine (C-Br) and the carbon-oxygen (C-O) bonds of the methoxy (B1213986) group. These transformations are typically achieved through functional group interconversion (FGI). The bromo group can be installed via a Sandmeyer reaction from a corresponding amino group or through direct electrophilic bromination. The methoxy group is commonly introduced via a nucleophilic aromatic substitution (SNAr) reaction, displacing a suitable leaving group, such as a halogen.

Further disconnection of the methyl group (C-C bond) could be considered. However, regioselective methylation of a pre-functionalized pyrazine ring can be challenging. Therefore, a more convergent strategy involves incorporating the methyl group into one of the acyclic precursors before the ring-forming reaction.

Classical and Contemporary Approaches to Pyrazine Functionalization

The synthesis of substituted pyrazines like the target compound relies on a toolkit of established and modern chemical reactions. These include methods for the initial ring formation, subsequent aromatization, and the introduction of various functional groups onto the electron-deficient pyrazine core.

Condensation Reactions in Pyrazine Ring Formation

The cornerstone of pyrazine synthesis is the condensation reaction between a 1,2-dicarbonyl compound (like glyoxal (B1671930) or a substituted derivative) and an ethylenediamine (B42938). nih.gov This reaction proceeds to form a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. Symmetrical starting materials often provide the best results in these condensations. nih.gov

For the synthesis of an unsymmetrically substituted pyrazine, the condensation of an α-aminoketone is a powerful alternative. Two molecules of the α-aminoketone can undergo a self-condensation to produce a symmetrically substituted dihydropyrazine, which upon oxidation yields the final pyrazine. For instance, a biomimetically inspired synthesis of 2,5-disubstituted pyrazine alkaloids was achieved through the homodimerization of α-amino aldehydes followed by air oxidation. nih.gov

Aromatization Strategies for Dihydropyrazine Precursors

The dihydropyrazine intermediates formed during condensation reactions are non-aromatic and must be oxidized to generate the stable pyrazine ring. This dehydrogenative aromatization is a critical step in the synthesis. nih.gov

Various oxidizing agents can be employed for this transformation. Classically, metal oxides such as copper(II) oxide or manganese dioxide have been used. nih.gov More contemporary methods utilize milder and more environmentally benign oxidants. Dehydrogenative aromatization has emerged as an efficient approach, sometimes using molecular oxygen as the ultimate oxidant, often in the presence of a catalyst. nih.gov This strategy avoids the use of stoichiometric heavy-metal oxidants and often generates water as the only byproduct.

Alkoxy-De-Halogenation Techniques for Methoxy Group Introduction

The introduction of a methoxy group onto the pyrazine ring can be effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. masterorganicchemistry.com In this process, a potent nucleophile, such as sodium methoxide (B1231860), displaces a leaving group, typically a halide, from the aromatic ring. youtube.comhomeworkforyou.com

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic attack. youtube.com This reactivity is enhanced by the presence of a good leaving group (e.g., Cl, Br). The reaction proceeds via an addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com For many SNAr reactions on heterocycles with good leaving groups, it is likely that concerted mechanisms, where bond formation and bond-breaking occur simultaneously, are also common. nih.gov

A key example demonstrates the selective methoxylation of 2-amino-3,5-dibromopyrazine. Reaction with sodium methoxide results in the unexpected but exclusive substitution at the 3-position, yielding 2-amino-5-bromo-3-methoxypyrazine. google.com This highlights the strong directing effects of the substituents on the pyrazine ring.

SubstrateReagentProductReference
2-amino-3,5-dibromopyrazineSodium methoxide2-amino-5-bromo-3-methoxypyrazine google.com
2-chloropyridineSodium methoxide2-methoxypyridine youtube.com
3,4-dichloro-1-nitrobenzeneSodium methoxide / Methanol2-chloro-4-nitroanisole homeworkforyou.com

Regioselective Introduction of Substituents on the Pyrazine Core

Achieving the desired substitution pattern on the pyrazine ring requires careful control of regioselectivity. The inherent electronic properties of the pyrazine nucleus and the directing effects of existing substituents guide the position of incoming groups.

Strategies for Site-Specific Methylation on the Pyrazine Ring System

Direct and regioselective methylation of an unsubstituted position on a pre-formed pyrazine ring can be synthetically challenging. While methods for C-H functionalization are advancing, a more classical and often more reliable approach is to incorporate the methyl group into the acyclic precursors before the ring-forming condensation reaction. nih.gov For example, using 1,2-diaminopropane (B80664) instead of ethylenediamine in a condensation with a 1,2-dicarbonyl compound will yield a methyl-substituted pyrazine.

Alternatively, functionalization of an existing methyl group can be achieved. The methyl groups on 2,3-dimethylpyrazine (B1216465) exhibit benzylic-type reactivity. This allows for selective deprotonation using a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile. This strategy was used to synthesize 2-diphenylphosphinomethyl-3-methylpyrazine by reacting the lithiated intermediate of 2,3-dimethylpyrazine with chlorodiphenylphosphine. mdpi.com This approach modifies an existing methyl group rather than introducing a new one to the ring.

SubstrateReagentsProductKey TransformationReference
2,3-dimethylpyrazine1. n-BuLi 2. Ph2PCl2-diphenylphosphinomethyl-3-methylpyrazineLateral lithiation and electrophilic quench mdpi.com
Various N-heterocycles with methyl groupsAlcohol, [Cp*IrCl2]2, KOt-BuC-alkylated N-heterocyclesCatalytic C-alkylation of a methyl group organic-chemistry.org

Controlled Bromination of Pyrazine Scaffolds

The synthesis of this compound relies heavily on the controlled bromination of a pyrazine precursor. The regioselectivity of this electrophilic substitution is dictated by the directing effects of the existing substituents on the pyrazine ring, namely the methoxy and methyl groups.

The starting material for this synthesis is typically 2-methoxy-3-methylpyrazine. The bromination is achieved using a brominating agent, with N-Bromosuccinimide (NBS) being a common and effective choice due to its ability to provide a low, steady concentration of bromine, which helps in controlling the reaction and minimizing side products. wikipedia.orgmissouri.edumasterorganicchemistry.com The reaction is generally carried out in a suitable solvent, such as carbon tetrachloride (CCl₄) or a more environmentally benign alternative, and may be initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by UV irradiation, particularly for benzylic or allylic brominations. wikipedia.org

For aromatic compounds, including electron-rich heterocycles like pyrazines, NBS can effect bromination, often with the use of an acid catalyst. missouri.edu The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. youtube.com The methyl group (-CH₃) is a weaker activating group, also directing ortho- and para-. libretexts.org In 2-methoxy-3-methylpyrazine, the positions ortho and para to the methoxy group are C3, C5, and C6. The C3 position is already substituted. The C6 position is para to the methoxy group and ortho to the methyl group. The C5 position is meta to the methyl group and ortho to the methoxy group. The directing effects of the powerful methoxy group would strongly favor substitution at the C5 or C6 positions. Steric hindrance from the adjacent methyl group at C3 might influence the final position of the incoming bromine atom, making the C5 position a likely site for substitution.

The reaction conditions, such as temperature and the choice of solvent, are critical for achieving high regioselectivity and yield. nih.govresearchgate.net For instance, bromination of activated aromatic compounds with NBS can be highly regioselective in the presence of specific reagents. organic-chemistry.org

Table 1: Reaction Parameters for Controlled Bromination

ParameterConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled, low concentration of electrophilic bromine, minimizing side reactions. masterorganicchemistry.com
Precursor 2-Methoxy-3-methylpyrazineThe substrate molecule for the bromination reaction.
Solvent Carbon Tetrachloride (CCl₄), Acetonitrile, Dichloromethane (B109758)Inert solvent to facilitate the reaction. Choice can influence selectivity. nih.gov
Catalyst/Initiator Acid catalyst or Radical initiator (e.g., AIBN)To facilitate the electrophilic substitution or initiate a radical pathway. wikipedia.orgmissouri.edu
Temperature Controlled, often refluxTo provide activation energy while maintaining control over the reaction rate and selectivity.

Advanced Synthetic Strategies and Methodological Innovations

Modern synthetic chemistry emphasizes not only the successful creation of target molecules but also the efficiency, versatility, and environmental impact of the methods used. The synthesis of this compound and its subsequent use as a synthetic intermediate can benefit significantly from such advanced strategies.

Metal-Catalyzed Cross-Coupling Approaches for Halogenated Pyrazines

The bromine atom in this compound makes it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the diversification of the pyrazine core. researchgate.nettandfonline.com

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyrazine with an organoboron compound (e.g., a boronic acid or ester). nih.govnih.gov This is a highly versatile method for introducing new aryl, heteroaryl, or alkyl groups at the C2 position of the pyrazine ring. The general reaction involves a palladium catalyst, a base, and a suitable solvent. uwindsor.canih.gov

Buchwald-Hartwig Amination: This is another palladium-catalyzed reaction that forms a carbon-nitrogen bond between the bromopyrazine and an amine. researchgate.netnih.gov This allows for the introduction of a wide range of primary and secondary amines, which is a common strategy in the synthesis of biologically active compounds. The reaction typically requires a palladium catalyst with a specialized phosphine (B1218219) ligand and a base.

These cross-coupling reactions are often characterized by their high functional group tolerance and excellent yields, making them indispensable in modern organic synthesis. nih.gov

Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions on Halogenated Heterocycles

Reaction NameCatalyst SystemCoupling PartnerBond Formed
Suzuki-Miyaura Pd(OAc)₂, PPh₃, Base (e.g., K₂CO₃)Aryl/heteroaryl boronic acidC-C
Buchwald-Hartwig Pd₂(dba)₃, Ligand (e.g., RuPhos), Base (e.g., KHMDS)Primary/secondary amineC-N

Microwave-Assisted Synthesis in Pyrazine Chemistry

The use of microwave irradiation as an energy source has revolutionized many areas of chemical synthesis. nih.gov For pyrazine chemistry, microwave-assisted synthesis offers several advantages over conventional heating methods:

Reduced Reaction Times: Reactions that might take hours or even days to complete using conventional reflux can often be finished in minutes under microwave irradiation. researchgate.netnih.govclockss.org

Increased Yields and Purity: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side products. nih.gov

Enhanced Reaction Rates: Microwaves can accelerate reactions by efficiently transferring energy directly to the polar molecules in the reaction mixture.

These benefits are particularly valuable in the synthesis of heterocyclic compounds. nih.gov The synthesis of this compound itself, or its subsequent cross-coupling reactions, could potentially be optimized using microwave technology to improve efficiency.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to DaysMinutes
Energy Input Conductive heating, slow and inefficientDirect dielectric heating, rapid and efficient
Temperature Control Often difficult to control preciselyPrecise temperature control
Yields Variable, often lowerGenerally higher

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.comresearchgate.net Several of these principles can be applied to the synthesis of this compound.

Atom Economy: This principle, central to green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. jocpr.comprimescholars.com Synthetic routes should be designed to minimize the formation of byproducts. Dehydrogenative coupling reactions, for instance, can be highly atom-economical, producing only water and hydrogen gas as byproducts. nih.govacs.org

Use of Greener Solvents: Many traditional organic solvents are toxic and environmentally harmful. The search for and use of greener alternatives, such as water, supercritical fluids, or deep eutectic solvents, is a key aspect of green chemistry. acs.org Some pyrazine syntheses have been successfully carried out in aqueous media. tandfonline.com

Catalysis: The use of catalysts, especially those that are highly efficient and can be recycled, is a cornerstone of green chemistry. The development of catalysts based on earth-abundant and non-toxic metals, such as iron, copper, and manganese, is a significant area of research. rsc.orgnih.govpreprints.org These can serve as more sustainable alternatives to precious metal catalysts like palladium. nih.gov

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

Reactivity and Derivatization Chemistry of 2 Bromo 5 Methoxy 3 Methylpyrazine

Halogen Reactivity in 2-Bromo-5-methoxy-3-methylpyrazine

The bromine atom at the C2 position is the most synthetically versatile handle on the molecule. Its reactivity is dominated by two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The electron-withdrawing pyrazine (B50134) nitrogens activate the C-Br bond, making it susceptible to such transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic systems like pyrazine. In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is restored upon the expulsion of the bromide ion. The rate of SNAr reactions on halopyrazines is significantly enhanced by the electron-withdrawing nature of the two ring nitrogens.

For this compound, the bromine at the C2 position is activated towards nucleophilic attack. A variety of nucleophiles can be employed to displace the bromide, leading to a diverse range of substituted pyrazines.

Common Nucleophiles and Potential Products:

Alkoxides/Phenoxides: Reaction with sodium methoxide (B1231860) (NaOMe) or other alkoxides would yield the corresponding 2-alkoxy-5-methoxy-3-methylpyrazine.

Amines: Primary or secondary amines can displace the bromine to form 2-amino-5-methoxy-3-methylpyrazine derivatives.

Thiols: Thiolates (RS⁻) can be used to introduce sulfur-based functional groups, yielding 2-(alkylthio)-5-methoxy-3-methylpyrazines.

Azides: Sodium azide (B81097) (NaN₃) can introduce an azido (B1232118) group, which can be a precursor for amines via reduction or for triazoles via cycloaddition reactions.

The reaction conditions typically involve heating the bromopyrazine with the nucleophile in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). In some cases, a base is required to generate the active nucleophile in situ. The concerted SNAr mechanism has also been explored for other bromo-substituted nitrogen heterocycles, such as 5-bromo-1,2,3-triazines, which react with phenols to form aryloxy derivatives. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent on the pyrazine ring is an excellent substrate for these transformations. nih.gov

Suzuki-Miyaura Coupling: This reaction couples the bromopyrazine with an organoboron reagent, typically a boronic acid or boronate ester, to form a new C-C bond. nih.gov It is widely used to introduce aryl or heteroaryl substituents. For this compound, a Suzuki coupling with an arylboronic acid (Ar-B(OH)₂) would yield a 2-aryl-5-methoxy-3-methylpyrazine. The reaction is tolerant of a wide range of functional groups and reaction conditions generally involve a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃), and a solvent system like dioxane or a toluene/water mixture. nih.govworktribe.com Studies on other brominated heterocycles have shown that catalyst systems like XPhosPdG2/XPhos can be effective in preventing side reactions like debromination. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the bromopyrazine and a terminal alkyne. nih.gov This reaction requires a palladium catalyst, a copper(I) co-catalyst (typically CuI), and a base, often an amine like triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), which can also serve as the solvent. researchgate.netresearchgate.net Coupling this compound with a terminal alkyne (R-C≡CH) would produce a 2-alkynyl-5-methoxy-3-methylpyrazine, a versatile intermediate for further synthesis. chemrxiv.orgrsc.org

Buchwald-Hartwig Amination: This cross-coupling reaction forms a C-N bond between an aryl halide and an amine. researchgate.net It provides a complementary method to SNAr for synthesizing amino-pyrazines, often under milder conditions and with broader substrate scope. The reaction employs a palladium catalyst and a bulky electron-rich phosphine (B1218219) ligand (e.g., BINAP, XPhos) with a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). This method could be used to couple this compound with a variety of primary or secondary amines.

Reaction TypeCoupling PartnerTypical Catalyst SystemTypical Base/SolventProduct Type
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄ or PdCl₂(dppf)Na₂CO₃ / Dioxane, H₂O2-Aryl-5-methoxy-3-methylpyrazine
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuITEA or DIPA2-Alkynyl-5-methoxy-3-methylpyrazine
Buchwald-HartwigR¹R²NHPd₂(dba)₃, XPhosNaOtBu / Toluene2-(R¹R²N)-5-methoxy-3-methylpyrazine

Transformations Involving the Methoxy (B1213986) Group

The methoxy group at the C5 position is an electron-donating group, which influences the electronic properties of the pyrazine ring. It is generally less reactive than the bromine atom but can be modified through specific chemical reactions.

The most common transformation of an aryl methoxy group is its cleavage to the corresponding phenol (B47542) or, in this case, a pyrazinol. This unmasks a hydroxyl group that can be used for further functionalization.

Methods for Ether Cleavage:

Lewis Acids: Strong Lewis acids, particularly boron tribromide (BBr₃), are highly effective for cleaving aryl methyl ethers. The reaction typically proceeds at low temperatures in an inert solvent like dichloromethane (B109758) (DCM).

Protic Acids: Strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave ethers, though this often requires harsh conditions (high temperatures). masterorganicchemistry.com

Nucleophilic Reagents: Certain nucleophilic reagents, such as lithium salts of alkanethiols, can also effect demethylation. For example, 2-(diethylamino)ethanethiol (B140849) has been used for the deprotection of aromatic methyl ethers. organic-chemistry.org

Selective cleavage of the methoxy group in this compound would yield 2-bromo-3-methylpyrazin-5-ol. The choice of reagent is critical to avoid side reactions involving the bromine atom or the pyrazine ring itself. A key challenge is achieving selectivity, as the pyrazine nitrogens can coordinate to Lewis acids, potentially altering the reactivity of the ring.

While direct modification of the methoxy group is uncommon, the corresponding pyrazinol (obtained from ether cleavage) is a versatile intermediate for introducing new ether functionalities. The hydroxyl group of 2-bromo-3-methylpyrazin-5-ol is weakly acidic and can be deprotonated with a suitable base to form a pyrazinolate anion. This anion is a potent nucleophile that can react with various electrophiles.

Williamson Ether Synthesis: The deprotonated pyrazinol can be reacted with an alkyl halide (R-X) in a classic Williamson ether synthesis to form a new ether linkage, yielding a 2-bromo-5-(alkoxy)-3-methylpyrazine. This strategy allows for the introduction of a wide variety of alkyl, allyl, or benzyl (B1604629) groups onto the pyrazine framework.

Reactions at the Methyl Group

The methyl group at the C3 position is the third site for potential derivatization. While typically less reactive than the halogen, its reactivity can be exploited under specific conditions. The acidity of the methyl protons is slightly increased due to the electron-withdrawing nature of the adjacent pyrazine ring.

Deprotonation and Alkylation: Treatment with a very strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849) or an organolithium reagent like n-butyllithium (n-BuLi), can deprotonate the methyl group to form a carbanion. youtube.comyoutube.com This nucleophilic species can then react with various electrophiles. For instance, reaction with an alkyl halide would lead to chain elongation, while reaction with a carbonyl compound (e.g., an aldehyde or ketone) would result in the formation of a new alcohol.

Oxidation: The methyl group can be oxidized to other functional groups. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can potentially oxidize the methyl group to a carboxylic acid, yielding 2-bromo-5-methoxypyrazine-3-carboxylic acid. This transformation provides another valuable synthetic handle for further modifications, such as amide or ester formation.

Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide (NBS) with a radical initiator like AIBN), the methyl group can be halogenated to give 2-bromo-3-(bromomethyl)-5-methoxypyrazine. This benzylic-type bromide is highly reactive and serves as an excellent electrophile for substitution reactions with a wide range of nucleophiles.

Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 Methoxy 3 Methylpyrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

One-Dimensional NMR (¹H, ¹³C) for Comprehensive Structural Elucidation

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are instrumental in the initial structural assessment of 2-Bromo-5-methoxy-3-methylpyrazine. The chemical shifts observed in these spectra are indicative of the electronic environment of each nucleus, while the coupling patterns in ¹H NMR reveal the proximity of neighboring protons.

¹H NMR Spectroscopy:

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl and methoxy (B1213986) protons, as well as the lone aromatic proton on the pyrazine (B50134) ring. The anticipated chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the nitrogen atoms in the pyrazine ring, alongside the electron-donating nature of the methoxy group.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. The pyrazine ring carbons, the methyl carbon, and the methoxy carbon will each resonate at characteristic chemical shifts, further confirming the molecular structure.

¹H NMR Spectroscopic Data
Proton Predicted Chemical Shift (ppm)
-CH₃~2.5
-OCH₃~4.0
Pyrazine-H~7.8
¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (ppm)
-CH₃~20
-OCH₃~55
C-Br~140
C-OCH₃~155
C-CH₃~150
C-H~130

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemical Analysis

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For this compound, COSY would be of limited use for the main structure due to the presence of only one ring proton, but it would confirm the absence of coupling for the methyl and methoxy singlets.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the directly attached carbon atoms. It would definitively link the proton signal of the methyl group to its corresponding carbon signal and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are two or three bonds away. For this compound, HMBC would be crucial in establishing the substitution pattern on the pyrazine ring by showing correlations from the methyl protons to the adjacent ring carbons and from the methoxy protons to the carbon to which the methoxy group is attached.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound and can also be used to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which allows for the determination of its elemental composition. For this compound (C₆H₇BrN₂O), HRMS would confirm the molecular formula by providing a measured mass that is very close to the calculated theoretical mass. The presence of bromine would be evident from the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netnih.govopenagrar.de This method is ideal for assessing the purity of a sample of this compound and for identifying any potential isomers. The gas chromatogram would show a peak for the main compound, and any impurities would appear as separate peaks. The mass spectrum of each peak can then be analyzed to identify the corresponding component. This technique is widely used for the analysis of pyrazine derivatives in various matrices. researchgate.netnih.govopenagrar.de

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected IR absorption bands would include:

C-H stretching vibrations from the methyl and methoxy groups.

Aromatic C-H stretching from the pyrazine ring.

C=N and C=C stretching vibrations characteristic of the pyrazine ring.

C-O stretching from the methoxy group.

C-Br stretching vibration at a lower frequency.

Infrared (IR) Spectroscopic Data
Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-3000
C=N Stretch1550-1650
C=C Stretch1400-1600
C-O Stretch1000-1300
C-Br Stretch500-600

Vibrational Analysis of Characteristic Functional Groups

The vibrational spectrum of this compound is characterized by the distinct vibrational modes of its constituent functional groups: the pyrazine ring, the methoxy group (-OCH₃), the methyl group (-CH₃), and the carbon-bromine bond (C-Br). Analysis of these modes is typically performed using Fourier-transform infrared (FT-IR) and Raman spectroscopy. While a complete experimental spectrum for this specific compound is not publicly available, the expected vibrational frequencies can be reliably predicted based on data from analogous substituted pyrazines and related heterocyclic compounds. researchgate.netrsc.orgresearchgate.netcore.ac.uk

The pyrazine ring, a diazine, has a delocalized π-electron system and exhibits characteristic ring stretching and deformation vibrations. core.ac.uk The introduction of substituents—bromo, methoxy, and methyl groups—induces shifts in these vibrational frequencies due to electronic and mass effects.

Key expected vibrational modes include:

Pyrazine Ring Vibrations: The C-N and C-C stretching vibrations within the pyrazine ring are typically observed in the 1600-1300 cm⁻¹ region. Ring breathing modes, which are often strong in Raman spectra, are expected at lower frequencies. rsc.org

C-H Vibrations: The aromatic C-H stretching vibration from the pyrazine ring is anticipated above 3000 cm⁻¹. The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations in the 2950-2850 cm⁻¹ range, along with bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

Methoxy Group Vibrations: The C-O-C stretching vibrations of the methoxy group are characteristic. The asymmetric stretch is typically found in the 1275-1200 cm⁻¹ region, while the symmetric stretch appears around 1050-1000 cm⁻¹.

C-Br Vibration: The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm⁻¹ range, due to the heavy mass of the bromine atom.

The table below summarizes the expected vibrational frequencies and their assignments for this compound based on characteristic group frequencies.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Pyrazine RingRing Stretching (C=N, C=C)1600 - 1400
Ring Breathing~1020
Ring Deformation800 - 600
Methyl GroupAsymmetric C-H Stretch~2960
Symmetric C-H Stretch~2870
Asymmetric Bending~1450
Symmetric Bending~1375
Methoxy GroupAsymmetric C-O-C Stretch1260 - 1220
Symmetric C-O-C Stretch1040 - 1010
CH₃ Rocking1175 - 1120
Carbon-BromineC-Br Stretch700 - 500

This table presents generalized data for the indicated functional groups.

X-ray Crystallography

Solid-State Structural Determination and Conformational Analysis

The molecule is expected to be largely planar due to the aromaticity of the pyrazine ring. The methyl and methoxy substituents will lie in or close to the plane of the ring. The conformation of the methoxy group, specifically the torsion angle of the C(ring)-O-C-H bond, will be a key feature. In similar structures, the methyl group of the methoxy moiety can be oriented either towards or away from the adjacent nitrogen atom of the pyrazine ring.

Based on analyses of related bromo-substituted heterocyclic compounds, the introduction of a bromine atom can have a minor influence on the ring's conformation but a noticeable effect on the crystal structure. rsc.org The bond lengths and angles will be influenced by the electronic nature of the substituents. For instance, the C-Br bond length is expected to be in the range of 1.85-1.90 Å. The C-N bond lengths within the pyrazine ring will reflect the electron-donating nature of the methoxy and methyl groups and the electron-withdrawing nature of the bromine atom.

The table below provides hypothetical, yet representative, crystallographic data for this compound, based on known structures of similar compounds.

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
a (Å)7 - 10
b (Å)8 - 12
c (Å)10 - 15
β (°)90 - 105 (for monoclinic)
Z4
C-Br Bond Length (Å)1.87 ± 0.03
C(ring)-O Bond Length (Å)1.36 ± 0.02
O-C(methyl) Bond Length (Å)1.44 ± 0.02

This table presents hypothetical data based on typical values for similar organic compounds.

Investigation of Intermolecular Interactions and Crystal Packing in Pyrazine Derivatives

The crystal packing of this compound will be governed by a variety of intermolecular interactions, which dictate the supramolecular architecture. nih.govmdpi.com The nature and strength of these interactions are crucial for understanding the physical properties of the solid material.

Key potential intermolecular interactions include:

Hydrogen Bonding: While the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds are highly probable. researchgate.net The nitrogen atoms of the pyrazine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors, interacting with methyl and aromatic C-H groups of neighboring molecules.

Halogen Bonding: The bromine atom can participate in halogen bonding, acting as an electrophilic region (the σ-hole) that interacts with nucleophilic atoms like nitrogen or oxygen on adjacent molecules. This type of interaction (C-Br···N or C-Br···O) can be a significant factor in directing the crystal packing. rsc.org

π-π Stacking: The electron-deficient pyrazine ring can engage in π-π stacking interactions with neighboring rings. These interactions, often in an offset or parallel-displaced arrangement, contribute to the stabilization of the crystal lattice.

The interplay of these interactions will result in a specific three-dimensional packing motif. nih.gov For example, hydrogen bonding and halogen bonding could lead to the formation of chains or sheets, which are then stacked together through π-π interactions and van der Waals forces. researchgate.netnih.gov The analysis of crystal packing in similar pyrazine derivatives often reveals layered structures or herringbone motifs. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Methoxy 3 Methylpyrazine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-Bromo-5-methoxy-3-methylpyrazine. These methods model the behavior of electrons within the molecule, yielding valuable data on the stability, reactivity, and properties of the pyrazine (B50134) ring system as influenced by its substituents.

Density Functional Theory (DFT) Studies on Pyrazine Ring Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For aromatic heterocycles like pyrazine, DFT calculations can elucidate the distribution of electron density and the energetic properties of the molecule. The pyrazine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. The properties of this ring are further modulated by the attached functional groups: a bromine atom, a methoxy (B1213986) group, and a methyl group.

PropertyGeneral Influence of Substituent TypeExpected Impact on Pyrazine Ring
Aromaticity Electron-donating groups can enhance, while electron-withdrawing groups can decrease aromaticity.The net effect depends on the balance between the methoxy/methyl donation and bromine withdrawal.
Dipole Moment Dependent on the vector sum of individual bond dipoles.Halogen substitution is known to increase the chemical potential. nih.gov A significant molecular dipole moment is expected due to the electronegative N and Br atoms and the polar methoxy group.
Polarizability Larger atoms and diffuse electron clouds increase polarizability.The presence of bromine, with its large electron cloud, would significantly contribute to the molecule's polarizability.

This table presents generalized effects based on established principles in computational chemistry.

Molecular Orbital Analysis and Electron Density Distribution in Substituted Pyrazines

Molecular orbital (MO) theory describes the electronic structure of a molecule in terms of a set of orbitals that extend over the entire molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability. mdpi.com

In substituted pyrazines, the energies of the HOMO and LUMO are tuned by the electronic nature of the substituents. dtic.mil Electron-donating groups, like methoxy and methyl, generally raise the energy of the HOMO, while electron-withdrawing groups, like bromo, tend to lower the energy of the LUMO. Studies on various pyrazine derivatives have shown that the HOMO-LUMO energy gap can be systematically controlled through substitution, which in turn affects their photoelectric properties. dtic.milnih.govznaturforsch.com The combination of both donating (methoxy, methyl) and withdrawing (bromo) groups on the same pyrazine ring suggests a moderate HOMO-LUMO gap for this compound.

The electron density distribution, which can be visualized through DFT calculations, would show a non-uniform spread across the molecule. High electron density would be expected around the nitrogen and oxygen atoms. The electron-donating methoxy group would increase electron density on the pyrazine ring, particularly at the ortho and para positions relative to its point of attachment, while the bromine atom would withdraw electron density. This distribution is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

ParameterDescriptionPredicted Characteristics for this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.Raised by the electron-donating methoxy and methyl groups.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Lowered by the electron-deficient pyrazine core and the electron-withdrawing bromine atom.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical stability and electronic excitation energy.Expected to be smaller than unsubstituted pyrazine, leading to potential photoluminescence at longer wavelengths. nih.gov
Electron Density Spatial distribution of electrons in the molecule.High density on N and O atoms; ring density is increased by the methoxy group and decreased by the bromine atom.

This table provides predicted characteristics based on computational studies of analogous substituted pyrazines. mdpi.comdtic.mildntb.gov.ua

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are governed by the rotation of its substituents and their interactions. Computational methods are essential for exploring the molecule's conformational space and understanding its structural flexibility.

Identification of Steric Energy Minima and Rotational Barriers of Substituents

The methyl and methoxy groups are not static; they can rotate around their single bonds to the pyrazine ring. However, not all rotational angles are equally favorable due to steric hindrance and electronic interactions with adjacent parts of the molecule. Conformational analysis involves calculating the molecule's potential energy as a function of these rotational angles (dihedral angles) to identify the most stable, low-energy conformations (steric energy minima).

For the methoxy group, the orientation of the methyl part relative to the pyrazine ring is critical. It can be either coplanar with the ring (syn- or anti-planar) or perpendicular to it. Computational studies on methoxy-substituted benzenes and other heterocycles generally show that a planar conformation is preferred, as it maximizes the stabilizing resonance effect between the oxygen lone pairs and the aromatic π-system. The barrier to rotation through the perpendicular conformation represents the energy cost of breaking this conjugation.

The methyl group's rotation also has a small energy barrier, arising from steric interactions with the adjacent bromine atom and the ring nitrogen. Studies on alkyl-substituted pyrazines have revealed that interactions between the alkyl group's hydrogen atoms and the lone pair electrons on the adjacent ring nitrogen can significantly influence the preferred conformation. dtic.mil

SubstituentRotational Degree of FreedomFactors Influencing Rotational BarrierExpected Minimum Energy Conformation
Methoxy Group C(ring)-O bondResonance stabilization (favors planar), Steric clash with methyl group (disfavors planar)Planar or near-planar, with the methyl group oriented away from the adjacent methyl substituent.
Methyl Group C(ring)-C bondSteric interactions with bromo group and ring nitrogen atom.Staggered conformation relative to the adjacent substituents.

This table outlines the expected conformational preferences based on general principles and studies of similar molecular systems. dtic.mil

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for mapping out potential chemical reactions, identifying transition states, and calculating activation energies, thereby elucidating reaction mechanisms. For this compound, computational methods can predict its reactivity in key reaction types, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling.

The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack. The presence of a good leaving group (bromo) further facilitates reactions like Nucleophilic Aromatic Substitution (SNAr). Computational studies on dichloropyrazines have shown that the regioselectivity of nucleophilic attack is highly dependent on the electronic properties of other substituents on the ring. acs.org An electron-donating group (like methoxy) directs incoming nucleophiles to attack the positions ortho and para to it, while an electron-withdrawing group directs them to meta positions. In this compound, the methoxy group at C5 would activate the C2 and C6 positions for nucleophilic attack. Since C2 already bears the bromo leaving group, this position is a highly probable site for SNAr. DFT calculations can model the reaction pathway, confirm the structure of the Meisenheimer intermediate, and calculate the energy barrier for the reaction, validating this prediction. acs.orgrsc.org

Furthermore, the bromo substituent makes the molecule an excellent candidate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. rsc.orgdntb.gov.ua These reactions are fundamental for creating new carbon-carbon bonds. Theoretical investigations can model the catalytic cycle of these reactions, including the key steps of oxidative addition, transmetalation, and reductive elimination. nih.govmdpi.com By calculating the energetics of each step, computational studies can help predict the feasibility of a given cross-coupling reaction and provide insight into the role of the catalyst, ligands, and substrates, guiding the synthesis of more complex pyrazine-based structures. researchgate.net

Transition State Analysis for Key Synthetic Steps and Derivatizations

In the study of pyrazine synthesis, computational chemistry offers powerful tools to elucidate reaction mechanisms. Transition state analysis, for instance, is critical for understanding the energy barriers and feasibility of synthetic pathways, such as the dehydrogenative coupling of β-amino alcohols or the condensation of diamines with α-dicarbonyl compounds, which are common routes to the pyrazine core. chemicalbook.com For a specific compound like this compound, such analysis would involve modeling the reaction intermediates and transition states for its formation, including the introduction of the bromo, methoxy, and methyl substituents onto the pyrazine ring. However, no specific studies detailing these transition states for this compound have been published.

Prediction of Regio- and Stereoselectivity in Pyrazine Transformations

Computational models are widely used to predict the outcome of reactions where multiple isomers can be formed. For pyrazine derivatives, DFT calculations can determine the local reactivity of different positions on the ring, predicting where electrophilic or nucleophilic substitution will occur. nih.gov This is particularly relevant for functionalization reactions on an already substituted ring like this compound. The interplay of the electron-donating methoxy group and the electron-withdrawing bromo group and pyrazine nitrogens would create a complex reactivity profile. Predicting the regioselectivity of further reactions, such as cross-coupling or C-H activation, would rely on these computational approaches. Despite the utility of these methods, specific predictions for this compound are absent from the current body of research.

Theoretical Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are common for classes of compounds like pyrazines, often correlating computational descriptors with experimental properties like biological activity or odor thresholds.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Theoretical calculations are a valuable tool for predicting spectroscopic data, which aids in the structural elucidation of new compounds. Methods like DFT can predict 1H and 13C NMR chemical shifts with a reasonable degree of accuracy, often by calculating the magnetic shielding tensors of the nuclei. Similarly, vibrational frequencies from IR spectra can be computed to help identify functional groups. For this compound, these predictions would be invaluable for confirming its structure. While general procedures for these predictions are well-established, specific calculated spectra for this compound have not been reported.

Theoretical Descriptors for Hydrophobicity and Polarity of Pyrazine Derivatives

Computational chemistry provides various descriptors to quantify the physicochemical properties of molecules, such as hydrophobicity (often estimated by the logarithm of the partition coefficient, logP) and polarity (related to the dipole moment). These descriptors are crucial in drug discovery and materials science for predicting the behavior of a compound in different environments. For pyrazine derivatives, studies have shown how different substituents influence these properties. For this compound, one could calculate properties like the molecular electrostatic potential (MEP) surface to visualize charge distribution and predict interactions. However, specific computational data detailing these descriptors for the target molecule are not available.

Applications of 2 Bromo 5 Methoxy 3 Methylpyrazine in Advanced Organic Synthesis and Materials Science

Advanced Materials and Polymer Science

Applications as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms within the pyrazine (B50134) ring of 2-Bromo-5-methoxy-3-methylpyrazine, coupled with the potential for functional group transformations, make it an intriguing candidate for use as a ligand in coordination chemistry. The electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atom influence the electron density of the pyrazine ring, thereby modulating the coordination properties of the molecule.

While specific, detailed research on the catalytic applications of this compound complexes is still an area of active development, the broader class of pyrazine-based ligands is known to form stable complexes with a variety of transition metals. These complexes have been investigated for their catalytic activity in a range of organic transformations, including cross-coupling reactions and oxidation catalysis. The steric and electronic properties of the substituents on the pyrazine ring play a crucial role in determining the geometry and reactivity of the resulting metal complexes, and consequently, their catalytic efficacy.

PropertyDescription
Coordination Sites The two nitrogen atoms of the pyrazine ring can act as coordination sites for metal ions.
Electronic Effects The methoxy group is electron-donating, increasing the electron density on the pyrazine ring, while the bromine atom is electron-withdrawing.
Steric Influence The methyl group provides steric bulk, which can influence the coordination geometry around a metal center.

Future Directions in this compound Research

The full potential of this compound is yet to be realized, with several exciting avenues for future research.

Exploration of Novel Synthetic Pathways and Methodologies

Current synthetic routes to this compound may be multi-step and could benefit from the development of more efficient and sustainable methodologies. Future research will likely focus on creating novel synthetic pathways that offer higher yields, use greener reagents and solvents, and allow for greater functional group tolerance. The exploration of C-H activation and late-stage functionalization techniques could provide more direct and atom-economical routes to this and related pyrazine derivatives.

Investigation of Undiscovered Reactivity Patterns

The interplay of the bromo, methoxy, and methyl substituents on the pyrazine ring suggests a rich and largely unexplored reactivity profile. Future investigations will likely delve into the selective functionalization of the C-Br bond through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce a wide array of substituents. Furthermore, the reactivity of the methoxy and methyl groups, as well as the potential for dearomatization-rearomatization strategies, presents fertile ground for discovering new chemical transformations.

Expanding the Scope of Applications in Emerging Technologies

Given the photophysical and electronic properties often associated with substituted pyrazines, a significant future direction lies in exploring the applications of this compound in emerging technologies. Research into its potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a component in functional materials with tailored electronic or optical properties is a promising area. The development of polymers and metal-organic frameworks (MOFs) incorporating this pyrazine unit could lead to materials with novel applications in sensing, gas storage, and catalysis.

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite.
  • Disposal : Follow hazardous waste guidelines for halogenated compounds (EPA Class U) .

How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?

Advanced Research Question
The electron-donating methoxy group activates the pyrazine ring toward nucleophilic attack, while the electron-withdrawing bromine at C2 deactivates adjacent positions.
Reactivity Trends :

  • Nucleophiles (e.g., amines, thiols) preferentially attack C6 (para to methoxy).
  • Steric effects from the C3 methyl group may hinder substitution at C2.
    Experimental Validation :
  • Kinetic studies using NaSCH3\text{NaSCH}_3 in DMSO at varying temperatures .

What computational tools can predict the physicochemical properties of this compound?

Advanced Research Question

  • LogP Prediction : Tools like ALOGPS or Molinspiration estimate hydrophobicity (predicted LogP1.8\text{LogP} \approx 1.8).
  • pKa Estimation : Software such as MarvinSketch calculates the basicity of pyrazine nitrogen (pKa1.2\text{pKa} \approx 1.2).
  • Molecular Dynamics (MD) : Simulates solubility in solvents like DCM or ethanol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.